2-Azido-4-octadecen-1,3-diol
Overview
Description
“2-Azido-4-octadecen-1,3-diol” is also known as "D-Sphingosine azide" . It is used in the modulation of sphingolipid biosynthesis in primary cultured neurons by long chain bases .
Molecular Structure Analysis
The molecular formula of “2-Azido-4-octadecen-1,3-diol” is C18H35N3O2 . The structure includes a long hydrocarbon chain with an azide group and two hydroxyl groups .Scientific Research Applications
Synthesis of Sphingomyelins
Azido-erythro-sphingosine is used as a key intermediate in the synthesis of sphingomyelins . The azido function serves as a masking group for the reactive primary amine during the phosphorylation step, which is crucial in the synthesis process .
Production of Stable Isotope Labeling
Azido-erythro-sphingosine is used in the production of deuterated sphingomyelins, which are used as stable isotope labeling in mass spectrometry . This is particularly useful in pharmacological studies for the specific quantification of sphingomyelins in biological materials .
Research on Signal Transduction and Apoptosis
Sphingomyelins, synthesized using Azido-erythro-sphingosine, play a role in various cellular events such as signal transduction and apoptosis . This makes Azido-erythro-sphingosine valuable in research related to these cellular processes.
Study of Niemann–Pick Disease
An anomaly in sphingomyelin metabolism triggers severe illnesses such as the rare hereditary Niemann–Pick disease . Azido-erythro-sphingosine, being a key component in the synthesis of sphingomyelins, is crucial in the study and understanding of this disease .
Synthesis of D-erythro-Sphingosine
Azido-erythro-sphingosine is used in the synthesis of D-erythro-sphingosine . This synthesis involves the selective transformation of the C-4 hydroxy group of phytosphingosine into the characteristic 4,5-trans double bond of sphingosine .
Protein Kinase C Inhibition
Azido-erythro-sphingosine is used in the synthesis of promising protein kinase C inhibitors . This is important in the study of diseases related to the malfunction of protein kinase C.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that sphingosine, a related compound, plays a crucial role in various cellular events such as signal transduction and apoptosis .
Mode of Action
It is synthesized from 2-azido-3-o-benzoylsphingosine, which is known to act as a masking group for the reactive primary amine during the phosphorylation step . This suggests that Azido-erythro-sphingosine might interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that sphingosine, a related compound, is a significant component of sphingolipids, which are found in all cell membranes and play a role in various cellular events .
Pharmacokinetics
It is known that sphingosine, a related compound, is abundant in cell membranes, suggesting that azido-erythro-sphingosine might have similar distribution properties .
Result of Action
It is known that sphingosine, a related compound, plays a role in various cellular events such as signal transduction and apoptosis .
Action Environment
It is known that sphingosine, a related compound, is abundant in cell membranes, suggesting that the cellular environment might influence the action of azido-erythro-sphingosine .
properties
IUPAC Name |
(E,2S,3R)-2-azidooctadec-4-ene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3/b15-14+/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVDQFHDYWVTA-KRWOKUGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-4-octadecen-1,3-diol | |
CAS RN |
103348-49-8 | |
Record name | 2-Azidosphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103348498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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